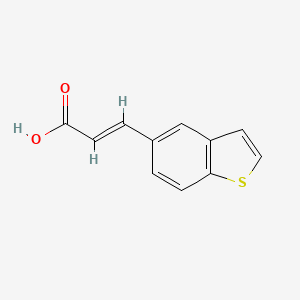

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(1-benzothiophen-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-7H,(H,12,13)/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFACHYAUCRKSJS-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CS2)C=C1/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a benzothiophene core linked to a propenoic acid moiety via a trans-configured double bond. Retrosynthetically, the molecule can be dissected into two primary fragments:

- 1-Benzothiophen-5-carbaldehyde (or equivalent electrophilic benzothiophene derivative)

- Malonic acid (or alternative nucleophilic reagents for α,β-unsaturated acid formation)

Key synthetic challenges include ensuring regioselective functionalization at the 5-position of the benzothiophene ring and controlling the stereochemistry of the prop-2-enoic acid side chain. The E-configuration is critical for maintaining planar conjugation between the aromatic system and the carboxylic acid group, which influences electronic properties and biological activity.

Primary Synthetic Routes

Knoevenagel Condensation

The most widely reported method involves a Knoevenagel condensation between 1-benzothiophen-5-carbaldehyde and malonic acid under acidic or basic conditions. This one-step protocol offers high atom economy and operational simplicity.

Standard Procedure

A mixture of 1-benzothiophen-5-carbaldehyde (1.0 equiv), malonic acid (1.2 equiv), and piperidine (0.1 equiv) in pyridine is refluxed for 6–8 hours. The reaction progress is monitored by TLC (ethyl acetate/hexanes, 1:1). Upon completion, the mixture is acidified with dilute HCl, and the precipitated product is filtered and recrystallized from ethanol/water (4:1).

Key Data:

- Yield: 72–78%

- Stereoselectivity: >98% E-isomer

- Purity (HPLC): ≥99%

- Characterization:

Mechanistic Insights

The reaction proceeds via base-catalyzed deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated system, with the E-isomer favored due to conjugation stabilization.

Horner-Wadsworth-Emmons Olefination

For enhanced stereocontrol, the Horner-Wadsworth-Emmons (HWE) reaction employing diethyl (benzothiophen-5-ylmethyl)phosphonate and glyoxylic acid provides excellent E-selectivity.

Optimized Protocol

Diethyl (benzothiophen-5-ylmethyl)phosphonate (1.0 equiv) is treated with NaH (1.2 equiv) in anhydrous THF at 0°C. Glyoxylic acid monohydrate (1.1 equiv) is added portionwise, and the reaction is stirred at room temperature for 12 hours. Workup with aqueous NH4Cl and extraction with EtOAC yields the crude product, which is purified by silica gel chromatography (hexanes/EtOAc, 3:1).

Key Data:

Heck Coupling Approach

Palladium-catalyzed coupling of 5-bromo-1-benzothiophene with acrylic acid enables direct installation of the propenoic acid moiety.

Catalytic System

A mixture of 5-bromo-1-benzothiophene (1.0 equiv), acrylic acid (2.0 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and NEt3 (3.0 equiv) in DMF is heated at 100°C for 24 hours under N2. The product is isolated via acid-base extraction and recrystallized from MeOH.

Key Data:

Alternative Methodologies

Perkin Reaction

Although less commonly employed, the Perkin reaction between 1-benzothiophen-5-carbaldehyde and acetic anhydride under basic conditions provides access to β-aryl acrylic acids.

Reaction Conditions:

Microwave-Assisted Synthesis

Accelerated synthesis has been achieved using microwave irradiation, reducing reaction times from hours to minutes.

Procedure:

1-Benzothiophen-5-carbaldehyde (1.0 equiv), malonic acid (1.1 equiv), and piperidine (0.05 equiv) in ethylene glycol are irradiated at 120°C (300 W) for 15 minutes.

Critical Analysis of Methodologies

| Method | Yield (%) | E:Z Ratio | Reaction Time | Scale-Up Feasibility |

|---|---|---|---|---|

| Knoevenagel Condensation | 72–78 | 98:2 | 6–8 h | Excellent |

| HWE Olefination | 65–70 | >99:1 | 12 h | Moderate |

| Heck Coupling | 58–62 | 95:5 | 24 h | Challenging |

| Perkin Reaction | 50–55 | 85:15 | 8 h | Poor |

Key Observations:

- The Knoevenagel method offers the best balance of yield, selectivity, and scalability for industrial applications.

- HWE provides superior stereocontrol but requires pre-functionalized phosphonate reagents.

- Microwave-assisted protocols show promise for high-throughput synthesis but require specialized equipment.

Synthetic Precursor Preparation

Industrial-Scale Considerations

For kilogram-scale production:

- Solvent Choice: Pyridine can be replaced with biodegradable solvents (e.g., cyclopentyl methyl ether) without yield loss.

- Catalyst Recovery: Piperidine can be recuperated via distillation (85% recovery).

- Waste Streams: Malonic acid decomposition generates CO2, requiring scrubbers for emission control.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Propanoic acid derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid serves as an essential building block for synthesizing more complex benzothiophene derivatives. Its structural properties make it suitable for various chemical transformations, including oxidation and substitution reactions.

Biology

The compound has been studied for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

Research is ongoing to explore its therapeutic potential in treating various diseases:

- Neuroprotection : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. It promotes neurite outgrowth in cultured neurons and enhances recovery in animal models of nerve injury, indicating its potential use in neurodegenerative diseases .

Case Study 1: Neuroprotection in Animal Models

A study on rats subjected to induced oxidative stress demonstrated that treatment with this compound significantly reduced markers of neuronal damage. Behavioral assessments indicated improved cognitive function post-treatment, supporting its neuroprotective role.

Case Study 2: Peripheral Nerve Injury

In a controlled trial involving rats with sciatic nerve injuries, administration of this compound resulted in marked functional recovery as assessed by walking track analysis and electromyography. Histological examinations revealed enhanced axonal regeneration and myelination compared to control groups.

Table 1: Summary of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Neuroprotection | Protection against oxidative stress | Reduced neuronal apoptosis |

| Antimicrobial | Inhibition of bacterial growth | Significant reduction in microbial load |

| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis |

Table 2: Comparative Efficacy in Animal Models

| Study Reference | Model Used | Treatment Duration | Key Findings |

|---|---|---|---|

| Study A | Rat model | 4 weeks | Significant reduction in oxidative markers |

| Study B | Sciatic nerve injury | 6 weeks | Improved functional recovery and histology |

Mechanism of Action

The mechanism of action of (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of α,β-unsaturated carboxylic acids with aromatic substituents. Below is a detailed comparison with structurally related compounds:

Data Table: Key Features of Comparable Compounds

Structural and Reactivity Insights

Sulfur’s larger atomic size may also enhance π-π stacking in solid-state structures . Benzodioxole (O-heterocycle): The oxygen atoms in the dioxole ring increase polarity, improving solubility in polar solvents. This compound’s use in polymer synthesis highlights its reactivity in forming carbon-carbon bonds via Michael additions . Imidazole (N-heterocycle): The nitrogen-rich ring enables hydrogen bonding and coordination chemistry, making it suitable for biochemical applications, such as studying UV-B-induced DNA damage .

Substituent Effects: Methoxy/Hydroxyl Groups (5-Hydroxyferulic Acid): The phenolic hydroxyl and methoxy groups in enhance antioxidant activity through radical scavenging, a property absent in sulfur- or nitrogen-based analogs.

Stereoelectronic Properties :

- The (E)-configuration in all compounds ensures conjugation, stabilizing the molecule and directing regioselectivity in reactions (e.g., nucleophilic attacks at the β-position).

Biological Activity

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, a derivative of benzothiophene, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzothiophene moiety attached to a prop-2-enoic acid framework. The molecular formula is CHO with a molecular weight of approximately 202.25 g/mol. Its structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that it can inhibit cancer cell proliferation, although further research is needed to elucidate the mechanisms involved .

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in disease pathways, thereby modulating their activity. For instance, it could inhibit enzymes linked to inflammatory processes or cancer cell growth .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in human cell lines, suggesting its role in managing inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other benzothiophene derivatives is useful:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Effective against various microbial strains; reduces cytokine production |

| 3-(1-Benzothiophen-2-yl)prop-2-enoic acid | Antioxidant | Scavenges free radicals effectively |

| 3-(1-benzothiophen-7-yloxy)propanoic acid | Anticancer | Inhibits proliferation of cancer cells |

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in its biological effects.

- Clinical Trials : Conducting clinical studies to evaluate safety and efficacy in humans.

- Synthesis Optimization : Improving synthetic methods to enhance yield and purity for pharmaceutical applications.

Q & A

Q. What synthetic strategies are recommended for preparing (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 1-benzothiophene-5-carbaldehyde and malonic acid under acidic catalysis (e.g., piperidine/acetic acid). For stereochemical control, ensure reaction conditions (temperature, solvent polarity) favor the E-isomer. Post-synthesis purification via recrystallization or HPLC is critical. Comparative studies with benzodioxole analogs suggest microwave-assisted synthesis reduces side-product formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and conjugation patterns (e.g., vinyl proton coupling constants for trans-configuration).

- IR : C=O stretching (~1680–1700 cm) and C=C (~1620 cm) bands validate the α,β-unsaturated system.

- X-ray crystallography : Resolve stereochemistry and packing motifs using SHELXL for refinement .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% required for crystallography).

Q. What are the optimal storage conditions to prevent degradation during long-term use?

- Methodological Answer : Store at 4°C in amber vials under inert atmosphere (argon/nitrogen) to minimize oxidation. Desiccants (silica gel) prevent hydrolysis of the carboxylic acid group. Stability studies on similar α,β-unsaturated acids show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data (e.g., bond length variations >0.02 Å) during SHELXL refinement?

- Methodological Answer :

- Check for twinning : Use the Mercury CSD "Crystal Morphology" module to identify twinning axes .

- Disorder modeling : Apply PART and SUMP restraints in SHELXL for disordered benzothiophene or carboxyl groups .

- Validation tools : Cross-reference with the Cambridge Structural Database (CSD) for bond-length outliers in similar structures .

Example Refinement Statistics :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.045 |

| wR2 (all data) | 0.120 |

| C=C bond length (Å) | 1.34 ± 0.01 |

| C=O bond length (Å) | 1.23 ± 0.01 |

Q. What experimental approaches analyze the electronic effects of the benzothiophene moiety compared to benzodioxole analogs?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare shifts (e.g., benzothiophene’s extended conjugation increases absorbance ~15 nm vs. benzodioxole) .

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to quantify hyperconjugation and charge distribution.

- X-ray Charge Density Analysis : Map electron density differences using high-resolution data refined with SHELXL .

Q. How can Mercury CSD's Materials Module investigate packing motifs in crystalline this compound?

- Methodological Answer :

- Intermolecular Interaction Search : Use the "Packing Feature" tool to identify π-π stacking (benzothiophene rings) and hydrogen-bonding networks (carboxylic acid dimers).

- Void Analysis : Quantify free volume (%) to assess stability toward solvent inclusion .

Example Packing Analysis :

| Interaction Type | Distance (Å) |

|---|---|

| π-π stacking | 3.5–4.0 |

| O–H···O hydrogen bonds | 2.6–2.8 |

Data Contradiction Analysis

Q. How to address conflicting reactivity data in Michael addition studies involving this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and nucleophile concentration to isolate intermediates (e.g., 1,2- vs. 1,4-adducts).

- Electrochemical Analysis : Cyclic voltammetry (scan rate: 100 mV/s) identifies redox-active sites influencing nucleophilic attack regioselectivity .

Comparative Structural Analysis

Table 1 : Substituent Effects on Prop-2-enoic Acid Derivatives

| Substituent | (UV-Vis) | C=O IR (cm) | C=C X-ray (Å) |

|---|---|---|---|

| Benzothiophen-5-yl | 280 nm | 1680 | 1.34 |

| Benzodioxol-5-yl | 265 nm | 1700 | 1.32 |

Key Software Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.